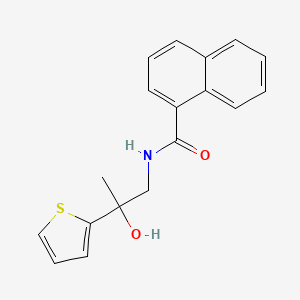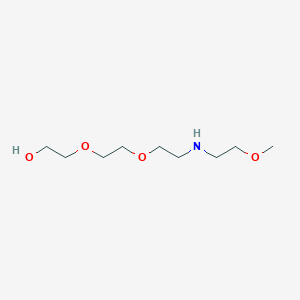
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine, also known as 1-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propane, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. This compound is a derivative of naphthalene and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine is not fully understood. However, studies have suggested that it acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It has also been shown to modulate the activity of the dopamine and norepinephrine systems.
Biochemical and Physiological Effects:
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. It also has anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines. In addition, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been shown to have analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine in lab experiments include its potential therapeutic applications and its ability to modulate various neurotransmitter systems. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Another direction is to explore its use as a tool in neuroscience research, particularly in the study of neurotransmitter systems. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been reported using different methods. One of the most commonly used methods involves the reaction of 1-tetralone with nitroethane in the presence of ammonium acetate and acetic acid to obtain 2-nitro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one. The reduction of this compound with sodium borohydride in methanol followed by the reaction with hydrochloric acid gives (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine.
Applications De Recherche Scientifique
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic properties. Studies have also demonstrated its potential use in the treatment of depression, anxiety, and addiction. (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Propriétés
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12H,4,6,8-9,14H2,1H3/t10-,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQZQWNCEBEGEL-RWANSRKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2378943.png)
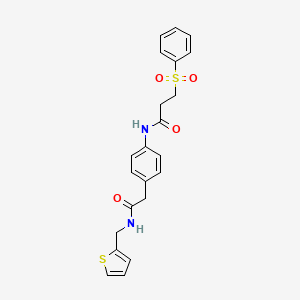
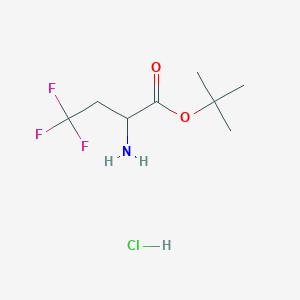
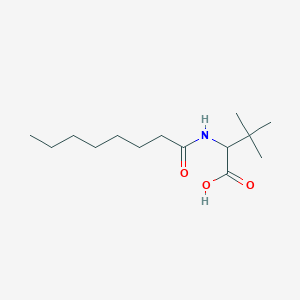


![1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378953.png)
![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)
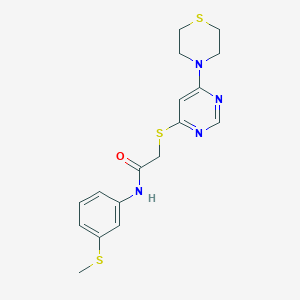

acetate](/img/structure/B2378960.png)
